(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone
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Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a fused pyrido-pyrimidine ring system with a thiophene moiety attached to a methanone group
Mechanism of Action
Target of Action
Thiophene-based analogs, which “6-(thiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a part of, have been found to be a potential class of biologically active compounds . They have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Some thiophene derivatives have been found to suppress the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxanes, prostaglandins (pge 2), and prostacyclins .
Result of Action
The therapeutic effects of thiophene derivatives can be attributed to the deficiency of eicosanoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrido-pyrimidine core, followed by the introduction of the thiophene moiety through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarbonyl dichloride
- 2,6-Pyridinedicarboxaldehyde
Uniqueness
Compared to these similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone stands out due to its fused ring system and the presence of a thiophene moiety
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(11-2-1-5-17-11)15-4-3-10-9(7-15)6-13-8-14-10/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNAYOMDLKHNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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